molecular formula C16H16N2O2S2 B2503947 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034496-62-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B2503947
CAS RN: 2034496-62-1
M. Wt: 332.44
InChI Key: IIQJZXNXDIELOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide required five steps starting from 4-chlorobenzenamine, with specific reaction conditions to achieve a high yield of 88% . This suggests that the synthesis of the compound of interest might also involve multiple steps and careful optimization of reaction conditions to achieve a high yield.

Molecular Structure Analysis

While the exact molecular structure of the compound of interest is not discussed, the papers do mention the importance of substituents on the molecular framework. For example, the position and nature of substituents on the acridine chromophore significantly affect the biological activity of the compounds, with 5-substituted derivatives showing in vivo antitumor activity . This indicates that the position and type of substituents in the compound of interest could be critical for its biological function.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to the compound of interest. However, they do highlight that the reactivity of similar compounds can be influenced by their electronic properties. For instance, compounds with electron-withdrawing substituents that render the acridine chromophore uncharged at physiological pH exhibit in vivo activity against solid tumors . This suggests that the electronic nature of the substituents in the compound of interest could play a significant role in its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were characterized using FT-IR, MS, and EA, and their thermal stability was measured using DSC . These methods could be applicable for analyzing the physical and chemical properties of the compound of interest, including its stability, density, and enthalpy of formation.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of compounds were designed and synthesized with the aim of exploring their pharmacological activities, such as anti-depressant effects and 5-HT3 receptor antagonism. These studies provide insights into the methodologies for designing compounds with specific biological activities and could serve as a foundation for further research into similar compounds (Mahesh et al., 2011).

Cholinesterase Inhibition and Molecular Docking Studies

Research into N-aryl derivatives for cholinesterase inhibition involves the synthesis of novel compounds and their evaluation against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such studies are crucial for developing therapeutic agents against diseases like Alzheimer's (Riaz et al., 2020).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes, such as 2,5-Diphenyloxazoles with specific functional groups, illustrates the synthesis of compounds that can serve as highly sensitive fluorescent molecular probes. These probes are valuable for studying biological events and processes (Diwu et al., 1997).

Antitumor and Antiviral Activities

Several studies focus on the synthesis of compounds with potential antitumor and antiviral activities. These include the exploration of structure-activity relationships, providing a basis for the rational design of compounds with desired biological properties (Stevens et al., 1984).

Anti-inflammatory Agents with Analgesic Properties

The design and synthesis of compounds as potential anti-inflammatory agents with analgesic and nitric oxide releasing properties demonstrate the integration of chemical synthesis with pharmacological evaluation. This research contributes to the development of new therapeutic agents (Sarkate & Shinde, 2015).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict the exact mechanism of action. If it’s used as a drug, the mechanism of action would depend on the biological target of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical drug .

properties

IUPAC Name

3,5-dimethyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10-15(11(2)20-18-10)16(19)17-7-5-13-3-4-14(22-13)12-6-8-21-9-12/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJZXNXDIELOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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